molecular formula C23H29N5O B2420724 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 879592-57-1

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2420724
CAS RN: 879592-57-1
M. Wt: 391.519
InChI Key: RCNBKLURJIGTHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the appropriate positions. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

As an organic compound, “3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine” would be expected to undergo various types of chemical reactions characteristic of its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents, while the piperazine ring could influence its basicity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties, represents a prominent area of study (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Novel Derivative Synthesis

The synthesis of a series of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and other derivatives, incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, has been explored. This research focuses on the intramolecular cyclization of various compounds to create new structures with potential biological activity (Ho & Suen, 2013).

Cerebral Adenosine A2A Receptors Imaging

In the field of neurology, research on the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs) has been conducted. Compounds like 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine have shown promise in this area, indicating their potential for brain imaging and studying neurological disorders (Zhou et al., 2014).

Antitumor Agents

Several polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[3,2-c]pyridines, have been synthesized and screened for their in vitro antitumor activity. Compounds in the pyrazolo[4,3-c]pyridine series have shown significant activity against various tumor cell lines, highlighting their potential as antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).

Cytotoxicity Studies

Research has been conducted on the synthesis and in vitro cytotoxic activity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been evaluated for their cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the field of cancer research (Hassan, Hafez, & Osman, 2014).

Discovery of Selective Inhibitors

In the realm of drug discovery, novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential as selective inhibitors of JAK1 JH2 pseudokinase and VPS34. This research is critical in identifying new therapeutic targets and developing selective inhibitors for them (Singleton et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of preliminary studies. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-16(2)15-26-10-12-27(13-11-26)21-14-17(3)24-23-22(18(4)25-28(21)23)19-8-6-7-9-20(19)29-5/h6-9,14H,1,10-13,15H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNBKLURJIGTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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